Datiscin

Phytochemistry Metabolomics Botanical Sourcing

Procure Datiscin (CAS 16310-92-2) for leading-edge, natural-product-inspired antidiabetic research. Its unique glycosylation drives a molecular docking profile distinct from rutin/datiscetin, delivering significantly stronger α-glucosidase binding than metformin and multi-target engagement (SUR, GLP-1). Exclusive leaf-tissue accumulation also makes this ≥90% HPLC-pure standard essential for botanical authentication via LC-MS/MS. Ideal for SAR studies and network pharmacology.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 16310-92-2
Cat. No. B190909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDatiscin
CAS16310-92-2
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3
InChIKeyBJJCTXDEJUWVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Datiscin (CAS 16310-92-2): A Flavonol Glycoside for Targeted Diabetes and Inflammation Research


Datiscin (CAS 16310-92-2) is a naturally occurring flavonol glycoside, chemically defined as datiscetin 3-O-rutinoside [1]. It belongs to the class of flavonoid-3-O-glycosides and is primarily isolated from the leaves and roots of *Datisca cannabina* and *Primula officinalis* . Characterized by a datiscetin aglycone linked to the disaccharide rutinose, this compound is distinguished from its aglycone and common analogs by its unique glycosylation pattern, which dictates specific molecular interactions relevant to antidiabetic and anti-inflammatory research [2].

Why Generic Flavonoid Substitution is Inappropriate for Datiscin-Based Studies


Substituting Datiscin with common flavonoid glycosides like rutin or its aglycone datiscetin is scientifically unsound due to its unique tissue distribution profile and distinct molecular docking signature. Unlike rutin, which is found across multiple plant tissues, Datiscin exhibits a highly specific accumulation in leaf tissue, a characteristic that underpins its differential sourcing and potential bioactivity [1]. Furthermore, computational models reveal that Datiscin engages key diabetic targets (α-glucosidase, α-amylase, SUR, GLP-1) through a unique binding pose and energy landscape that is not replicated by metformin or acarbose, the standard-of-care controls in these assays [2]. Consequently, experimental data generated with generic substitutes cannot be extrapolated to represent Datiscin's specific pharmacological profile.

Quantitative Evidence Guide for Datiscin: Key Differentiators from Rutin and Clinical Antidiabetics


Tissue-Specific Accumulation of Datiscin vs. Rutin in Z. leprieurii

In a targeted LC-MS/MS analysis of *Zanthoxylum leprieurii*, Datiscin was detected exclusively in leaf extracts and was completely absent from fruit, stem, and root bark extracts. In contrast, the comparator flavonoid rutin was identified in both fruit and leaf tissues [1]. This differential organ-specific accumulation provides a verifiable botanical marker for quality control and sourcing strategies.

Phytochemistry Metabolomics Botanical Sourcing

Differential Binding Affinity to α-Amylase vs. Acarbose

In a comparative molecular docking study, Datiscin demonstrated a binding affinity for α-amylase (PDB: 1SOE) of -8.7 kcal/mol. This value indicates a stronger predicted interaction compared to the reference standard, Acarbose, which exhibited a binding energy of -7.5 kcal/mol in the same model [1].

Diabetes Enzyme Inhibition Molecular Docking

Superior Predicted Affinity for α-Glucosidase vs. Metformin

Computational modeling reveals that Datiscin exhibits a markedly stronger predicted binding interaction with the α-glucosidase enzyme (PDB: 1UOK) compared to the clinical antidiabetic drug Metformin. The binding energy for Datiscin was calculated at -8.9 kcal/mol, whereas Metformin showed a substantially weaker interaction at -4.5 kcal/mol [1].

Diabetes Enzyme Inhibition Molecular Docking

Unique Multi-Target Engagement Profile in Diabetic Pathways

Unlike common single-target antidiabetic agents, Datiscin is computationally predicted to interact with a unique constellation of diabetes-related targets. It is reported as a ligand for the sulfonylurea receptor (SUR), glucagon-like peptide-1 (GLP-1), insulin-like growth factor 1 receptor (IGF1R), and glycogen phosphorylase (GP) [1]. This multi-target profile is distinct from closely related flavonoids such as kaempferol or rutin, which may not show significant engagement with all four of these specific pathways simultaneously.

Polypharmacology Diabetes Network Pharmacology

Optimal Research and Application Scenarios for Datiscin (CAS 16310-92-2)


Discovery of Novel α-Glucosidase Inhibitors for Diabetes Research

Given its significantly superior predicted binding affinity for α-glucosidase compared to metformin (-8.9 kcal/mol vs. -4.5 kcal/mol), Datiscin is an ideal lead compound for projects aimed at developing next-generation, natural product-inspired antidiabetic agents [1]. Its procurement enables structure-activity relationship (SAR) studies focused on optimizing this specific enzyme interaction.

Polypharmacology Studies on Multi-Target Antidiabetic Mechanisms

Datiscin's computationally predicted ability to engage a diverse set of diabetes-relevant targets—including SUR, GLP-1, IGF1R, and GP—makes it a critical tool for investigating network pharmacology approaches to metabolic disease [1]. It is uniquely suited for experiments designed to elucidate synergistic or multi-pathway effects that cannot be studied using selective, single-target compounds.

Authentic Leaf-Specific Metabolite as a Botanical Reference Standard

Due to its exclusive detection in leaf tissues and absence in fruits or roots of *Z. leprieurii*, Datiscin serves as a high-precision analytical marker for verifying the authenticity and part-of-origin of plant material [2]. Procurement of a high-purity standard is essential for LC-MS/MS method development and quality control in botanical research and nutraceutical production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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